{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene is a fluorinated organic compound with the molecular formula C12H8F8O. It is characterized by the presence of a benzene ring substituted with a {[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methyl} group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C6H5CH2OH+C5H2F8OH→C6H5CH2OCH2C5H2F8+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of materials with specific chemical and physical characteristics.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems. The presence of fluorine atoms can enhance the bioavailability and stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
Wirkmechanismus
The mechanism of action of {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}toluene
- {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}phenol
Uniqueness
Compared to similar compounds, {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene exhibits unique properties due to the presence of the benzene ring and the specific arrangement of fluorine atoms. This configuration enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60895-95-6 |
---|---|
Molekularformel |
C12H10F8O |
Molekulargewicht |
322.19 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octafluoropentoxymethylbenzene |
InChI |
InChI=1S/C12H10F8O/c13-9(14)11(17,18)12(19,20)10(15,16)7-21-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
PJDYXLVPKMLSFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.